molecular formula C11H20N2O3 B1621833 Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate CAS No. 1009341-34-7

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

Cat. No.: B1621833
CAS No.: 1009341-34-7
M. Wt: 228.29 g/mol
InChI Key: LSRMYZKVGBYXRL-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a piperidine derivative characterized by a dimethylcarbamoyl group at the 1-position and an ethyl ester at the 2-position of the six-membered ring. Piperidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and bioactivity . This compound, however, has been discontinued in commercial quantities (1g and 5g) as of 2025, likely due to challenges in synthesis, stability, or shifting industrial demand .

The dimethylcarbamoyl group introduces amide functionality, which typically enhances metabolic stability compared to esters or ketones. This feature makes it valuable in drug design, particularly for central nervous system (CNS) targets or enzyme inhibitors.

Properties

IUPAC Name

ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRMYZKVGBYXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391168
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009341-34-7
Record name ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

    Starting Materials: Piperidine, ethyl chloroformate, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Procedure: Piperidine is first reacted with ethyl chloroformate to form an intermediate, which is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule. Common reagents for these reactions include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit properties that make it useful in treating certain medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Availability
This compound Not provided C₁₁H₂₀N₂O₃ 228.29 Amide, ester Discontinued
Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-2-carboxylate 2840-37-1 C₁₃H₂₃NO₄ 257.33 Ester, ethoxycarbonyl NLT 98% (MolCore)
Ethyl 1-(2-chloroacetyl)piperidine-2-carboxylate 1008946-66-4 C₁₀H₁₆ClNO₃ 233.69 Chloroacetyl, ester Available (8 suppliers)
Ethyl 1-Boc-piperidine-2-carboxylate Not provided C₁₃H₂₃NO₄ 257.33 Boc-protected amine, ester Available (quotation-based)
Key Observations:
  • Functional Group Impact: The dimethylcarbamoyl group (amide) in the target compound offers hydrolytic stability, contrasting with the chloroacetyl group in CAS 1008946-66-4, which is prone to nucleophilic substitution (e.g., with amines or thiols) . The Boc group in Ethyl 1-Boc-piperidine-2-carboxylate serves as a temporary amine protector, enabling selective deprotection in multi-step syntheses .
  • Synthetic Utility :

    • The discontinued status of the target compound suggests challenges in scalability or competing alternatives.
    • Chloroacetyl derivatives (e.g., CAS 1008946-66-4) are favored as intermediates for further functionalization, such as coupling with nucleophiles to generate thioesters or secondary amides .
    • Boc-protected analogs are widely used in peptide synthesis and medicinal chemistry to prevent undesired side reactions .

Conformational and Reactivity Considerations

Piperidine rings exhibit puckering (non-planar conformations), which influence steric and electronic interactions. The Cremer-Pople parameters () quantify puckering amplitude and phase, critical for understanding bioactivity. For example:

  • Smaller groups (e.g., ethoxycarbonyl in CAS 2840-37-1) allow greater conformational flexibility, which could improve solubility but reduce target specificity .

Biological Activity

Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a dimethylcarbamoyl group and an ethyl ester, which may enhance its biological activity and solubility. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : Approximately 242.29 g/mol

Preliminary studies suggest that this compound may interact with various biological targets, particularly receptors involved in pain modulation. The dimethylcarbamoyl group is believed to enhance solubility and bioavailability, potentially increasing the compound's effectiveness in therapeutic applications.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties similar to other piperidine derivatives. Interaction studies have shown binding affinity to opioid receptors, suggesting potential analgesic effects akin to established pain-relieving medications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 1-(2-chloroethyl)piperidine-2-carboxylateChlorine substitution at the 2-positionPotentially more reactive due to halogen presence
Ethyl 1-(2-bromoethyl)piperidine-2-carboxylateBromine substitution at the 2-positionHigher reactivity compared to chlorine analogs
Piperidine-2-carboxylic acidUnsubstituted piperidine ringLacks the carbamoyl group, affecting solubility
N-Methylpiperidine-2-carboxylic acidMethyl substitution on nitrogenDifferent pharmacological profile

Case Studies and Research Findings

  • Study on Opioid Receptor Interaction :
    A study examining the binding affinity of various piperidine derivatives found that this compound exhibited significant interaction with opioid receptors, indicating its potential as an analgesic agent.
  • Inflammation Models :
    In animal models of inflammation, compounds structurally related to this compound demonstrated reduced inflammatory markers, supporting its potential use in treating inflammatory conditions .
  • Toxicity Assessment :
    Toxicological evaluations revealed that while some derivatives showed promising efficacy, they also presented varying degrees of toxicity. Further optimization of the structure is necessary to enhance safety profiles while maintaining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
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Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate

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